7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one
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Overview
Description
7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one is a heterocyclic compound that features a pyrido[3,4-b]pyrazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with glyoxal in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the desired pyrido[3,4-b]pyrazinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-amino-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
- 1H-pyrrolo[2,3-b]pyridine derivatives
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
7-amino-2,4-dihydro-1H-pyrido[3,4-b]pyrazin-3-one |
InChI |
InChI=1S/C7H8N4O/c8-6-1-4-5(2-10-6)11-7(12)3-9-4/h1-2,9H,3H2,(H2,8,10)(H,11,12) |
InChI Key |
XUEMWVOCJZTLHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CN=C(C=C2N1)N |
Origin of Product |
United States |
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